2-Ethyl-1,3,4-oxadiazole

描述

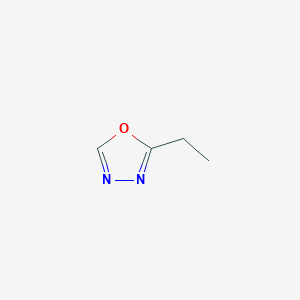

Structure

2D Structure

属性

IUPAC Name |

2-ethyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-2-4-6-5-3-7-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNLWBALDJWTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589440 | |

| Record name | 2-Ethyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13148-61-3 | |

| Record name | 2-Ethyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethyl 1,3,4 Oxadiazole and Its Derivatives

Classical Synthesis Routes to 1,3,4-Oxadiazoles

The foundational methods for the synthesis of 1,3,4-oxadiazoles, including those with an ethyl substituent at the 2-position, have been well-established. These classical routes are broadly categorized into the cyclodehydration of N,N'-diacylhydrazines, the oxidative cyclization of acylhydrazones, and various cyclocondensation reactions. These strategies provide robust and adaptable approaches for the construction of the 1,3,4-oxadiazole (B1194373) ring system.

Cyclodehydration of N,N'-Diacylhydrazines

A cornerstone in the synthesis of 1,3,4-oxadiazoles is the intramolecular cyclodehydration of N,N'-diacylhydrazines. This method involves the formation of a 1,2-diacylhydrazine intermediate, which is subsequently cyclized with the elimination of a water molecule to form the stable aromatic oxadiazole ring. To synthesize 2-ethyl-1,3,4-oxadiazole derivatives, one of the acyl groups in the diacylhydrazine precursor must be a propionyl group.

The critical step of cyclodehydration is facilitated by a variety of dehydrating agents. The choice of reagent can significantly influence the reaction conditions and yields. Commonly employed dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), and derivatives of triphenylphosphine. nih.govnih.govrsc.org For instance, the reaction of an N-propionyl-N'-aroylhydrazine with phosphorus oxychloride typically involves refluxing the mixture to achieve cyclization and afford the corresponding 2-ethyl-5-aryl-1,3,4-oxadiazole. openmedicinalchemistryjournal.com Similarly, thionyl chloride can be used, often under milder conditions, to effect the same transformation. nih.gov Polyphosphoric acid is another effective dehydrating agent that often requires elevated temperatures to drive the reaction to completion. nih.gov

Triphenylphosphine in combination with a halogen source, such as carbon tetrachloride or hexachloroethane, can also promote the cyclodehydration under milder, neutral conditions. This system forms a phosphonium (B103445) salt intermediate which facilitates the ring closure.

Table 1: Common Dehydrating Agents for Cyclodehydration of N,N'-Diacylhydrazines

| Dehydrating Agent | Typical Reaction Conditions | Reference |

| Phosphorus Oxychloride (POCl₃) | Reflux | nih.govopenmedicinalchemistryjournal.com |

| Thionyl Chloride (SOCl₂) | Reflux or room temperature | nih.gov |

| Polyphosphoric Acid (PPA) | High temperature (e.g., 120-160 °C) | nih.gov |

| Phosphorus Pentoxide (P₂O₅) | High temperature, often in a solvent like xylene | nih.gov |

| Trifluoromethanesulfonic Anhydride | Mild conditions, often with a base | nih.gov |

| Triphenylphosphine/Halogen Source | Mild, neutral conditions | organic-chemistry.org |

Oxidative Cyclization of Acylhydrazones

An alternative and widely used approach to synthesize 1,3,4-oxadiazoles is the oxidative cyclization of acylhydrazones. nih.govresearchgate.net In the context of synthesizing 2-ethyl derivatives, this would typically involve an acylhydrazone derived from propionic acid hydrazide (propionyl hydrazide) and an appropriate aldehyde. The acylhydrazone intermediate is then subjected to an oxidizing agent, which promotes the intramolecular cyclization with the loss of two protons and two electrons to form the aromatic oxadiazole ring.

A variety of oxidizing agents have been successfully employed for this transformation. These include reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), lead tetraacetate, and halogens like bromine or iodine under basic conditions. colab.ws For example, the reaction of N'-(arylmethylene)propionohydrazide with an oxidizing agent can yield the corresponding 2-ethyl-5-aryl-1,3,4-oxadiazole. The choice of oxidant and reaction conditions can be tailored based on the specific substituents on the acylhydrazone. More recent developments have explored the use of hypervalent iodine reagents and metal-catalyzed aerobic oxidation as milder and more environmentally benign alternatives. researchgate.net

Table 2: Selected Oxidizing Agents for Acylhydrazone Cyclization

| Oxidizing Agent | Typical Reaction Conditions | Reference |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Reflux in an inert solvent | colab.ws |

| Bromine in Acetic Acid | With a base like sodium acetate | nih.gov |

| Iodine in the presence of a base | Mild conditions | jchemrev.com |

| Lead Tetraacetate | Stoichiometric amounts in a suitable solvent | researchgate.net |

| Chloramine-T | Reflux in ethanol | nih.gov |

Cyclocondensation Reactions

Cyclocondensation reactions provide a direct route to 1,3,4-oxadiazoles by combining two different starting materials that together contain all the necessary atoms for the heterocyclic ring. For the synthesis of 2-ethyl-1,3,4-oxadiazoles, propionyl hydrazide is a key building block.

A common one-pot method involves the direct condensation of an acid hydrazide with a carboxylic acid. nih.gov To obtain a this compound, propionyl hydrazide can be reacted with a variety of carboxylic acids in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. openmedicinalchemistryjournal.com This approach avoids the pre-formation and isolation of the N,N'-diacylhydrazine intermediate, offering a more streamlined process. The reaction proceeds by the initial formation of the diacylhydrazine in situ, which then undergoes cyclodehydration under the reaction conditions to yield the desired 2-ethyl-5-substituted-1,3,4-oxadiazole.

The reaction of acid hydrazides with aldehydes initially forms acylhydrazones, which can then be cyclized oxidatively as described in section 2.1.2. nih.gov Specifically, propionyl hydrazide can be condensed with a range of aldehydes, particularly aromatic aldehydes, to form the corresponding N'-(arylmethylene)propionohydrazides. researchgate.net These intermediates can then be subjected to oxidative cyclization to afford 2-ethyl-5-aryl-1,3,4-oxadiazoles. This two-step, one-pot procedure is a very common and versatile method for preparing a wide array of 2,5-disubstituted 1,3,4-oxadiazoles. elsevierpure.com The initial condensation is often acid-catalyzed and the subsequent oxidative cyclization is carried out by adding a suitable oxidizing agent to the reaction mixture.

Acid Hydrazides with Triethyl Orthoesters

A well-established method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the reaction of acid hydrazides with triethyl orthoesters. In this approach, an acylhydrazide is reacted with a triethyl orthoester, such as triethyl orthoformate or triethyl orthoacetate, which serves as a source of the carbon atom for the oxadiazole ring. The reaction typically requires heating to drive the cyclization and dehydration process.

For instance, the synthesis of 2-monosubstituted-1,3,4-oxadiazoles can be achieved by reacting an acyl hydrazine (B178648) with triethylorthoformate at temperatures between 100–110 °C. researchgate.net This method provides a direct route to the desired oxadiazole core. A variation of this method involves the use of microwave irradiation to accelerate the reaction. For example, the reaction between an acyl hydrazine and a triethylorthoester can be facilitated by Nafion NR50 under microwave irradiation to afford 2,5-disubstituted-1,3,4-oxadiazole derivatives. researchgate.net

| Reactants | Reagents/Conditions | Product | Reference |

| Acyl Hydrazine, Triethyl Orthoformate | 100–110 °C | 2-Monosubstituted-1,3,4-oxadiazole | researchgate.net |

| Acyl Hydrazine, Triethyl Orthoester | Nafion NR50, Microwave Irradiation | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.net |

Reaction with Carbon Disulfide and Potassium Hydroxide (B78521)

The reaction of acid hydrazides with carbon disulfide in the presence of a strong base like potassium hydroxide is a primary route for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. nih.gov This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization upon heating to form the oxadiazole-thione. uobabylon.edu.iqimpactfactor.org

The general procedure involves dissolving the acid hydrazide in an alcoholic solution of potassium hydroxide, followed by the addition of carbon disulfide. The mixture is then refluxed until the reaction is complete, and subsequent acidification yields the 5-substituted-1,3,4-oxadiazole-2-thiol. nih.govjchemrev.com This method is widely used due to its operational simplicity and the utility of the resulting thiol derivatives as versatile intermediates for further functionalization. jchemrev.com The thione products exist in tautomeric equilibrium with the corresponding thiol form. nih.gov

| Starting Material | Reagents | Key Intermediate | Final Product | Reference |

| Acid Hydrazide | 1. CS₂, KOH, Alcohol | Potassium Dithiocarbazate | 5-Substituted-1,3,4-oxadiazole-2-thiol | nih.govjchemrev.com |

| 2. Acidification |

Reaction with Hydrazine Hydrate (B1144303)

Hydrazine hydrate is a fundamental reagent in the synthesis of 1,3,4-oxadiazoles, primarily used for the preparation of the essential acid hydrazide precursors. nih.govnih.gov The process typically begins with the hydrazinolysis of an ester with hydrazine hydrate to yield the corresponding acylhydrazide. nih.govresearchgate.net This intermediate is then cyclized to form the 1,3,4-oxadiazole ring using a variety of dehydrating agents or through reaction with other carbonyl compounds. nih.govnih.gov

For example, ethyl esters are commonly refluxed with hydrazine hydrate in an alcoholic solvent to produce acylhydrazides. nih.govresearchgate.netnih.gov These acylhydrazides can then be reacted with aroyl chlorides to form a diacylhydrazide, which is subsequently cyclized using a dehydrating agent like phosphoryl chloride (POCl₃) to yield 2,5-disubstituted-1,3,4-oxadiazoles. nih.gov In some protocols, symmetric and unsymmetric 1,3,4-oxadiazoles can be synthesized in a one-pot reaction from hydrazine hydrate and corresponding acylating agents in the presence of polyphosphoric acid (PPA) or BF₃·OEt₂. organic-chemistry.org

| Precursor | Reagents | Intermediate | Cyclization Condition | Product | Reference |

| Ethyl Ester | Hydrazine Hydrate, Ethanol | Acylhydrazide | Aroyl Chloride, then POCl₃ | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

| Acylating Agents | Hydrazine Hydrate | In situ diacylhydrazine | PPA or BF₃·OEt₂ | Symmetric/Unsymmetric 1,3,4-oxadiazoles | organic-chemistry.org |

Modern and Specialized Synthetic Approaches

Recent advancements in synthetic chemistry have introduced more efficient and environmentally benign methods for the preparation of 1,3,4-oxadiazole derivatives, focusing on reducing reaction times, improving yields, and minimizing waste.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govscholarsresearchlibrary.com For the synthesis of 1,3,4-oxadiazoles, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. wjarr.comresearchgate.net

Several protocols have been developed utilizing this technology. For instance, the oxidative cyclization of N-acyl hydrazones can be achieved using chloramine-T under microwave irradiation to produce 5-substituted 1,3,4-oxadiazoles. jchemrev.com Another approach involves the reaction of hydrazides with aromatic aldehydes, followed by cyclization with acetic anhydride under microwave irradiation. wjarr.com The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles has also been reported through the condensation of hydrazides and substituted aromatic aldehydes in the presence of sodium bisulfite in an ethanol-water mixture under microwave conditions. wjarr.com

| Reactants | Catalyst/Reagent | Conditions | Product | Key Advantages | Reference |

| N-Acyl Hydrazones | Chloramine-T | Microwave Irradiation | 5-Substituted-1,3,4-oxadiazoles | Rapid, efficient | jchemrev.com |

| Hydrazide, Aromatic Aldehyde | Acetic Anhydride | Microwave Irradiation | 2-Substituted-1,3,4-oxadiazoles | Shorter reaction time | wjarr.com |

| Hydrazide, Aromatic Aldehyde | Sodium Bisulfite | Microwave, Ethanol/Water | 2,5-Disubstituted-1,3,4-oxadiazoles | High yield, green chemistry | wjarr.com |

Ultrasound Irradiation Protocols

The use of ultrasound irradiation in chemical synthesis, known as sonochemistry, provides an alternative energy source that can enhance reaction rates and yields. researchgate.net This technique has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives, often leading to shorter reaction times and milder conditions. semanticscholar.orgnih.gov

An example of this is the ultrasound-assisted synthesis of 1,3,4-oxadiazol-2-amines from the reaction of hydrazides and cyanogen (B1215507) bromide, which proceeds in high yields. semanticscholar.org Another green chemistry approach involves the reaction of aryl hydrazides with carbon disulfide in a few drops of DMF under ultrasound irradiation, without the need for acidic or basic catalysts, to produce 5-substituted 1,3,4-oxadiazole-2-thiols in good to excellent yields. nih.govproquest.com These methods highlight the potential of ultrasound as an eco-friendly tool in heterocyclic synthesis. rdd.edu.iq

| Reactants | Conditions | Product | Yield | Reaction Time | Reference |

| Hydrazides, Cyanogen Bromide | Ultrasound, Ethanol, K₂CO₃ | 5-Alkyl/Aryl/Heteroaryl-1,3,4-oxadiazol-2-amines | 81–93% | Not specified | semanticscholar.org |

| Aryl Hydrazides, CS₂ | Ultrasound, DMF (drops), Catalyst-free | 5-Substituted-1,3,4-oxadiazole-2-thiols | Good to excellent | Not specified | nih.govproquest.com |

Catalyst-Free Visible-Light-Promoted Cyclization

In a significant advancement towards sustainable chemistry, a catalyst-free, visible-light-promoted method has been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgacs.orgnih.gov This approach involves the cyclization of aldehydes with hypervalent iodine(III) reagents under irradiation with visible light, such as that from blue LEDs. acs.orgresearchgate.net

The reaction proceeds under mild conditions and notably, does not require a photocatalyst, metal, or any other additive. organic-chemistry.orgacs.org This method is attractive due to its operational simplicity, use of commercially available and unactivated aldehydes, and its alignment with the principles of green chemistry. acs.orgacs.org The reaction provides access to a variety of 2,5-disubstituted 1,3,4-oxadiazole derivatives in excellent yields, making it a practical alternative to traditional synthetic routes. acs.orgnih.gov

| Reactants | Conditions | Key Features | Product | Yield | Reference |

| Aldehydes, Hypervalent Iodine(III) Reagents | Visible Light (e.g., Blue LED), Room Temperature | Catalyst-free, Metal-free, Additive-free | 2,5-Disubstituted-1,3,4-oxadiazole | Up to 89% | acs.orgacs.org |

Photoredox Catalysis with Hypervalent Iodine(III) Reagents

A novel and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been developed utilizing a photoredox-catalyzed decarboxylative cyclization. organic-chemistry.orgresearchgate.net This powerful transformation involves the reaction of commercially available α-oxocarboxylic acids with a hypervalent iodine(III) reagent, enabling the formation of both C-N and C-O bonds in a single cascade. organic-chemistry.orgresearchgate.net This approach is significant as it circumvents the need for expensive or unsustainable catalysts often required in traditional synthetic routes. organic-chemistry.org

The reaction is typically catalyzed by an organo acridinium (B8443388) photocatalyst, such as 4CzIPN (2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile), under visible light irradiation. organic-chemistry.orgfrontiersin.org The proposed mechanism involves the generation of an acyl radical from the α-ketoacid via photoredox catalysis. This acyl radical then couples with a diazo radical, formed from the hypervalent iodine(III) reagent, to yield the desired 2,5-disubstituted 1,3,4-oxadiazole product. organic-chemistry.org The synergistic combination of visible-light photoredox catalysis with hypervalent iodine(III) reagents provides a mild and environmentally benign pathway for these transformations. frontiersin.orgnih.gov

Optimization of reaction conditions, including the choice of catalyst, solvent, and light source, has led to very good yields for a variety of substrates, demonstrating broad functional group compatibility. organic-chemistry.org This method represents a valuable tool for accessing complex oxadiazole structures relevant to medicinal chemistry. researchgate.net

Table 1: Optimized Conditions for Photoredox-Catalyzed Synthesis of 1,3,4-Oxadiazoles

| Parameter | Optimal Condition |

|---|---|

| Catalyst | 4CzIPN |

| Reagents | α-Oxocarboxylic acid, Hypervalent Iodine(III) reagent |

| Solvent | Dichloromethane (DCM) or similar |

| Light Source | Blue LED |

| Temperature | Room Temperature |

| Yield | Generally high to very good |

This table summarizes typical optimized conditions based on findings in photoredox catalysis for oxadiazole synthesis.

Selective Reduction of Nitro-Substituted Oxadiazoles (B1248032)

The selective reduction of a nitro group on an aromatic ring attached to an oxadiazole core is a crucial transformation in the synthesis of many biologically active molecules. This conversion to an amino group must be performed without affecting the integrity of the oxadiazole ring or other sensitive functional groups. commonorganicchemistry.com While standard catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is effective, it can sometimes lead to the reduction of other functionalities. commonorganicchemistry.com Therefore, milder and more chemoselective methods are often preferred.

Alternative reagents like iron (Fe) or zinc (Zn) in acidic media provide milder conditions for this reduction. commonorganicchemistry.com Another effective method involves the use of tin(II) chloride (SnCl2), which is known for its chemoselectivity in reducing aromatic nitro groups in the presence of other reducible moieties. commonorganicchemistry.com

Sodium Borohydride-Tin(II) Chloride Dihydrate System

A particularly mild and effective system for the selective reduction of aromatic nitro compounds involves the combination of sodium borohydride (B1222165) (NaBH4) with a tin(II) salt, such as tin(II) chloride dihydrate (SnCl₂·2H₂O). commonorganicchemistry.com While sodium borohydride alone is generally not strong enough to reduce aromatic nitro groups under standard conditions, its reactivity is significantly enhanced in the presence of transition metal salts. orientjchem.orgrsc.org

The SnCl₂/NaBH₄ system offers a practical and chemoselective method for converting nitroarenes to anilines. commonorganicchemistry.com This combination is particularly useful when other reducible functional groups are present in the molecule. The reaction is typically carried out in a protic solvent like ethanol. The workup often requires basification to a pH of around 9 to effectively remove tin salts from the product.

One-Pot Synthetic Procedures (e.g., from Amidoximes and Carboxylic Acids)

One-pot synthetic strategies offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. For the synthesis of 1,2,4-oxadiazoles, a prominent one-pot method involves the condensation of amidoximes with carboxylic acids or their derivatives, such as esters. nih.govresearchgate.nettcgls.com This approach typically involves an initial O-acylation of the amidoxime, followed by a cyclodehydration step to form the oxadiazole ring. nih.gov

Various reagents and conditions have been developed to facilitate this one-pot transformation. For instance, the use of a superbase medium like MOH/DMSO (where M = Li, Na, K) allows the reaction between amidoximes and carboxylic acid esters to proceed at room temperature. researchgate.net Another convenient method employs potassium carbonate to mediate the condensation of amidoximes and esters, yielding a variety of oxadiazoles in moderate to excellent yields. tcgls.com These methods provide a streamlined route to 3,5-disubstituted 1,2,4-oxadiazoles, which are valuable scaffolds in medicinal chemistry. researchgate.net

Solid-Phase Synthesis

Solid-phase synthesis is a powerful technique for the preparation of chemical libraries, and it has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives. nih.govacs.org This methodology involves attaching a starting material to a solid support (resin), performing a series of chemical reactions, and then cleaving the final product from the resin.

One reported strategy utilizes an acyldithiocarbazate resin. nih.govacs.org This resin can be selectively cyclized under different reagent conditions to yield either 1,3,4-oxadiazole or 1,3,4-thiadiazole (B1197879) derivatives. This reagent-based selectivity provides a divergent approach to creating diverse heterocyclic compounds from a common intermediate attached to the solid phase. nih.govacs.org The use of solid-phase synthesis simplifies purification, as excess reagents and by-products can be washed away from the resin-bound product.

Synthesis of Specific this compound Derivatives

Preparation of 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

The synthesis of 2-substituted-5-(4-nitrophenyl)-1,3,4-oxadiazoles is a key step in creating more complex derivatives. A common and effective route begins with 4-nitrobenzoic acid. researchgate.net

The general synthetic sequence is as follows:

Esterification: 4-Nitrobenzoic acid is converted to its corresponding ester, for example, ethyl 4-nitrobenzoate. researchgate.net

Hydrazide Formation: The ester is then reacted with hydrazine hydrate, typically in a solvent like methanol (B129727) or ethanol, to form 4-nitrobenzoylhydrazide. researchgate.net

Cyclization: The 4-nitrobenzoylhydrazide serves as the key precursor for the oxadiazole ring. To obtain the 2-ethyl derivative, the hydrazide is reacted with a source of the ethyl group, such as propionyl chloride or propionic anhydride, followed by a cyclodehydration step. Common dehydrating agents used for this type of cyclization include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid. nih.gov

An alternative approach for the final cyclization step involves reacting the hydrazide with an appropriate orthoester, such as triethyl orthopropionate, under heating, which can directly lead to the formation of the this compound ring.

Table 2: Summary of Synthetic Steps for 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole

| Step | Starting Material | Key Reagents | Product |

|---|---|---|---|

| 1 | 4-Nitrobenzoic acid | Ethanol, Acid catalyst | Ethyl 4-nitrobenzoate |

| 2 | Ethyl 4-nitrobenzoate | Hydrazine hydrate | 4-Nitrobenzoylhydrazide |

This table outlines a common synthetic pathway for the target compound.

Preparation of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)anilines

The synthesis of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines serves as a critical step for the development of more complex derivatives. mdpi.com An effective methodology for preparing these anilines involves the selective reduction of the corresponding 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles. mdpi.com The nitro precursors are synthesized from acyclic reagents, specifically N,N'-diacylhydrazines, which undergo cyclization. mdpi.com

One specific method for the preparation of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline (B3373265) involves the reduction of 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole. chemicalbook.com In this procedure, the reduction is carried out using sodium sulfide (B99878) nonahydrate in a mixture of 1,4-dioxane (B91453) and water. chemicalbook.com The reaction is conducted at 80°C for 45 minutes under an inert atmosphere, yielding the desired aniline (B41778) product. chemicalbook.com Purification of the crude product is typically achieved through flash chromatography. chemicalbook.com This process has been reported to yield a pale brown solid with a 70% yield. chemicalbook.com

An alternative and effective reducing system for this transformation is sodium borohydride-tin(II) chloride dihydrate. mdpi.com

Detailed characterization data for the synthesized 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline is presented below. chemicalbook.com

Table 1: Spectroscopic and Physical Data for 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline

| Property | Value |

|---|---|

| Physical State | Pale brown solid |

| Yield | 70% |

| Melting Point (°C) | 138-142 |

| Rf | 0.15 (hexane/ethyl acetate, 2:1) |

| 1H NMR (400 MHz, CDCl3) δH | 1.41 (3H, t, J = 7.6 Hz, CH2CH3), 2.91 (2H, q, J = 7.6 Hz, CH2CH3), 4.05 (2H, s, NH2), 6.72 (2H, d, J = 8.8 Hz, H-3', H-5'), 7.82 (2H, d, J = 8.8 Hz, H-2', H-6') |

| 13C NMR (100 MHz, CDCl3) δC | 10.9 (CH3), 19.1 (CH2), 113.8 (C), 114.6 (CH), 128.8 (CH), 149.5 (C), 165.0 (C), 166.8 (C) |

| IR (νmax/cm-1) | 834, 1175 (C-O), 1366 (C-N), 1497, 1574 (N-H), 1608, 1738, 2924, 3216, 3332 (N-H), 3446 |

| MS (ESI, 70 eV) m/z | 190 (M+, 100%) |

Preparation of Azo Derivatives Containing this compound Scaffolds

Azo dyes incorporating the this compound structure are synthesized from the corresponding anilines. mdpi.com The general method involves a two-step process: diazotization of the primary aromatic amine, 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline, followed by a coupling reaction with an appropriate aromatic compound. mdpi.comresearchgate.net

The diazotization is carried out by treating the aniline derivative with sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid, at a low temperature (0–5 °C) to prevent the decomposition of the unstable diazonium salt. mdpi.com The resulting diazonium salt solution is then immediately used in the coupling step. mdpi.com

The subsequent coupling reaction is performed by adding the diazonium salt solution to a cooled solution of a coupling agent, such as phenol, resorcinol, or N,N-dimethylaniline. mdpi.com The azo compounds precipitate from the reaction mixture after neutralization with an aqueous sodium hydroxide solution. mdpi.com The final products are collected by filtration, washed with water, and dried. mdpi.com This synthetic approach has been shown to produce a series of 2-ethyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazole derivatives in satisfactory yields, ranging from 75% to 93%. mdpi.com The isolated compounds are typically red-brownish solids, soluble in solvents like acetone, DMSO, and toluene, but insoluble in water and hexane. mdpi.com

The structures of the final azo compounds are confirmed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, UV-Vis, FT-IR, and HRMS. mdpi.com For the ethyl-substituted derivatives, the 1H-NMR spectra characteristically show two signals for the alkyl group: a triplet and a quartet in the upfield region (0.87−2.98 ppm). mdpi.com

Table 2: Synthesis of 2-Ethyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazole Derivatives

| Entry | Coupling Component | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenol | 4-((4-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl)diazenyl)phenol | 75-93 |

| 2 | Resorcinol | 4-((4-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl)diazenyl)benzene-1,3-diol | 90-93 |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)aniline |

| 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole |

| Sodium sulfide nonahydrate |

| 1,4-dioxane |

| Sodium borohydride |

| Tin(II) chloride dihydrate |

| N,N'-diacylhydrazine |

| Sodium nitrite |

| Hydrochloric acid |

| Phenol |

| Resorcinol |

| N,N-dimethylaniline |

| Sodium hydroxide |

| 4-((4-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl)diazenyl)phenol |

| 4-((4-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl)diazenyl)benzene-1,3-diol |

Chemical Reactivity and Mechanistic Investigations of 1,3,4 Oxadiazoles

Ring Transformation Mechanisms

The 1,3,4-oxadiazole (B1194373) scaffold can be converted into other heterocyclic systems under specific reaction conditions. These transformations are key in synthetic chemistry for generating diverse molecular architectures.

The 1,3,4-oxadiazole ring can undergo rearrangements to form other azoles, most notably 1,2,4-triazole (B32235) derivatives. This conversion is a well-established method in heterocyclic chemistry. mdpi.com A common approach involves the reaction of a 2,5-disubstituted-1,3,4-oxadiazole with hydrazine (B178648) hydrate (B1144303), which leads to the formation of 4-amino-1,2,4-triazoles. mdpi.com Another significant transformation involves the conversion of 1,3,4-oxadiazole-2-thiols into fused s-triazole heterocycles, such as 7H-s-triazolo[3,4-b] mdpi.comnih.govacs.orgthiadiazines. acs.orgjocpr.com

These rearrangements typically proceed through a nucleophilic attack on one of the ring carbons, followed by ring opening and subsequent recyclization to form the new, thermodynamically stable heterocyclic system.

| Starting Material | Reagent | Product | Transformation Type |

|---|---|---|---|

| 1,3,4-Oxadiazole | Hydrazine Hydrate | 1,2,4-Triazolamine | Azole-Azole Rearrangement mdpi.com |

| 5-[(naphthalen-1/2-yloxy)methyl]-1,3,4-oxadiazole-2-thiol | Phenacyl Bromides | mdpi.comnih.govnih.govtriazolo[3,4-b] mdpi.comnih.govacs.orgthiadiazines | Ring Transformation/Cyclization jocpr.com |

| 5-(3-chloro-1-benzothien-2-yl)-4H–triazole-3-thiol | Various Reagents | Derivatives of the triazole | Interconversion mdpi.com |

The 1,3,4-oxadiazole ring is known for its high thermal stability, which is an important characteristic for its use in materials science, such as in the production of heat-resistant polymers. nih.govnanobioletters.com Consequently, thermal rearrangements of the 1,3,4-oxadiazole ring itself are not common unless facilitated by specific substituents.

Mechanisms such as the Migration-Nucleophilic Attack-Cyclization (MNAC) have been described, for instance, in the base-mediated transformation of 3-acylamino-1,2,4-oxadiazoles to 2-acylamino-1,3,4-oxadiazole derivatives. chim.it However, this represents the formation of a 1,3,4-oxadiazole ring from another isomer rather than a rearrangement of the 1,3,4-oxadiazole itself. The inherent stability of the 1,3,4-isomer makes it less prone to such uncatalyzed thermal transformations compared to its less stable isomers. scirp.org

While literature indicates that oxadiazoles (B1248032) can undergo photochemical reactions, specific and well-documented photochemical rearrangements for the 1,3,4-oxadiazole ring, such as Ring Contraction-Ring Expansion (RCE) or Internal-Cyclization Isomerization (ICI), are not extensively reported. rroij.com The aromaticity and stability of the 1,3,4-oxadiazole ring contribute to its general resistance to such photochemical transformations.

Under certain conditions, particularly within the active sites of enzymes, the 1,3,4-oxadiazole ring can undergo hydrolysis. This reaction involves the cleavage of the heterocyclic ring and results in the formation of an acylhydrazide. nih.govnih.gov This reactivity is of significant interest in medicinal chemistry, where oxadiazoles may act as prodrugs or metabolically labile moieties. For instance, the hydrolysis of oxadiazole-based inhibitors has been observed in the active site of histone deacetylase 6 (HDAC6). nih.govnih.gov The process occurs through a sequence of two hydrolytic steps, ultimately transforming the parent oxadiazole into an acylhydrazide. nih.govnih.gov The presence of electron-withdrawing substituents on the oxadiazole ring is often a prerequisite for the hydrolysis to occur. nih.gov

The detailed mechanism of 1,3,4-oxadiazole hydrolysis has been elucidated using advanced computational methods, specifically Quantum and Molecular Mechanics (QM/MM) calculations. nih.govnih.gov These studies provide a comprehensive view of the reaction pathway, including the characterization of intermediates, transition states, and their corresponding activation energies.

| Process | Methodology | Key Finding | Activation Energy (ΔG‡) |

|---|---|---|---|

| Hydrolysis of 1,3,4-Oxadiazole Ring | QM/MM Calculations | Two-step hydrolytic process leading to an acylhydrazide. nih.govnih.gov | ~21 kcal·mol⁻¹ (for the rate-determining step) nih.govnih.gov |

Hydrolysis of Oxadiazole Rings

Nucleophilic and Electrophilic Attack Patterns on the Oxadiazole Ring

The reactivity of the 1,3,4-oxadiazole ring towards nucleophiles and electrophiles is governed by its electron-deficient nature. chemicalbook.comrroij.com The two pyridine-type nitrogen atoms exert a strong electron-withdrawing effect, which significantly lowers the electron density at the C2 and C5 carbon atoms. chemicalbook.comrroij.comglobalresearchonline.net

Electrophilic Attack: Electrophilic substitution directly on the carbon atoms of the 1,3,4-oxadiazole ring is extremely difficult and unusual due to the low electron density. chemicalbook.comrroij.com Instead, electrophilic attacks are more likely to occur at the nitrogen atoms, which have a higher electron density. This reactivity can be enhanced if the ring is substituted with electron-releasing groups. rroij.comglobalresearchonline.net

| Type of Attack | Position | Reactivity | Typical Outcome |

|---|---|---|---|

| Electrophilic | C2 and C5 | Very low, difficult to achieve. chemicalbook.comrroij.comglobalresearchonline.net | Substitution is rare. |

| Electrophilic | N3 and N4 | Favorable, especially with electron-releasing groups on the ring. rroij.comglobalresearchonline.net | Quaternization or complexation. |

| Nucleophilic | C2 and C5 | Favorable due to electron deficiency. rroij.com | Ring cleavage is common; substitution occurs if a good leaving group is present. chemicalbook.comrroij.comglobalresearchonline.net |

Influence of Substituents on Reactivity and Stability

The chemical reactivity and stability of the 1,3,4-oxadiazole ring, including in compounds such as 2-Ethyl-1,3,4-oxadiazole, are significantly modulated by the nature of the substituents at the C2 and C5 positions. The inherent electronic properties of the oxadiazole ring, characterized by low electron density at its carbon atoms and a higher electron density at its nitrogen atoms, are pivotal to its behavior. Substituents can either enhance or diminish the ring's aromaticity and thermal stability, and direct the course of its reactions.

The 1,3,4-oxadiazole ring is noted for its thermal stability, a characteristic that is generally enhanced by the presence of substituents. Quantum mechanics computations have suggested that the 1,3,4-oxadiazole isomer is the most stable among the different oxadiazole isomers. This stability is particularly amplified when aryl or perfluoroalkyl groups are attached to the ring. The potent pharmacological activity of many 1,3,4-oxadiazole derivatives is attributed to the toxophoric –N=C–O– linkage.

Electronic Effects of Substituents

The 1,3,4-oxadiazole ring is an electron-deficient system, a consequence of the presence of two electronegative, pyridine-type nitrogen atoms. This electron deficiency makes electrophilic substitution at the C2 and C5 carbon atoms exceedingly difficult. Conversely, the nitrogen atoms are susceptible to electrophilic attack, a tendency that is increased by the presence of electron-releasing groups on the ring.

Electron-Donating Groups (EDGs): Substituents like alkyl groups (e.g., the ethyl group in this compound) are electron-donating. They increase the electron density on the oxadiazole ring, which in turn enhances the basicity of the nitrogen atoms, making them more prone to attack by electrophiles. While they contribute to the ring's stability, they generally result in lower melting and boiling points compared to their aryl-substituted counterparts.

Electron-Withdrawing Groups (EWGs): Groups such as nitro or halo-phenyl substituents can further decrease the electron density of the ring. The presence of electronegative groups like chlorine (Cl) or a nitro group (NO₂) on a phenyl ring attached to the oxadiazole core has been noted to enhance antimicrobial activity in some studies.

Reactivity Toward Nucleophiles and Electrophiles

The electron-poor nature of the carbon atoms makes the 1,3,4-oxadiazole ring generally resistant to nucleophilic attack. However, reactions with nucleophiles are possible, often catalyzed by acid, and can sometimes lead to ring cleavage. A notable exception is the case of halogen-substituted oxadiazoles, which can undergo nucleophilic substitution where the halogen atom is replaced.

Electrophilic substitution directly on the ring's carbon atoms is not a common reaction pathway. Instead, electrophiles will preferentially attack the ring's nitrogen atoms. Any electrophilic substitution reactions are more likely to occur on an aryl substituent if one is present.

Steric and Stability Effects

The stability of the 1,3,4-oxadiazole ring is a key feature, contributing to its use in materials science for applications like heat-resistant polymers. This inherent stability is augmented by substitution. Aryl groups, in particular, are known to significantly increase the thermal stability of the ring system. In contrast, while alkyl groups like the ethyl group also contribute to stability, they influence physical properties differently. For instance, lower alkyl derivatives of 1,3,4-oxadiazole are often liquids, whereas aryl substitution typically leads to higher melting and boiling points.

The following interactive table summarizes the general influence of different classes of substituents on the properties of the 1,3,4-oxadiazole ring.

| Substituent Type | Example | Effect on Ring Electron Density | Influence on Stability | Typical Reactivity Influence |

| Alkyl (Electron-Donating) | -CH₂CH₃ (Ethyl) | Increases | Enhances thermal stability | Increases susceptibility of ring nitrogens to electrophilic attack |

| Aryl | -C₆H₅ (Phenyl) | Can be electron-donating or withdrawing depending on its own substituents | Significantly enhances thermal stability | Facilitates electrophilic substitution on the aryl ring itself |

| Halogen | -Cl, -Br | Electron-withdrawing | Contributes to overall stability | Allows for nucleophilic substitution at the carbon to which it is attached |

| Nitro (-NO₂) | -C₆H₄-NO₂ | Strongly electron-withdrawing | Can influence electronic properties and reactivity | Decreases electron density, making nucleophilic attack on the ring more feasible |

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure, geometry, and reactivity of molecules like 2-Ethyl-1,3,4-oxadiazole.

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic properties of molecules. For 1,3,4-oxadiazole (B1194373) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometries, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential maps. nih.govnih.gov These studies provide insights into the molecule's stability and reactivity. nih.gov Although specific DFT data for this compound is not available, such studies on related compounds are common for predicting their behavior in chemical reactions and biological systems. nih.gov

Molecular Mechanics (MM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

MM and QM/MM methods are computational techniques used to model molecular systems. MM applies classical physics to predict the conformational space and energy of molecules, while QM/MM combines the accuracy of quantum mechanics for a specific region of interest with the efficiency of molecular mechanics for the larger system. These methods are particularly useful for studying large molecules and their interactions, but no specific studies applying them to this compound have been found.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. For drug discovery, MD simulations can help understand the stability of a ligand-protein complex. nih.govsemanticscholar.org While MD studies have been performed on various 1,3,4-oxadiazole derivatives to assess their potential as inhibitors for biological targets like VEGFR2, no such simulations have been published specifically for this compound. nih.govsemanticscholar.org

Spectroscopic Analysis

Spectroscopic techniques are essential for elucidating the structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a primary tool for determining the structure of organic molecules.

¹H NMR: In a hypothetical ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons) and a signal for the proton at the 5-position of the oxadiazole ring. For comparison, in 2-ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole, the ethyl group protons appear as a triplet at approximately 1.35 ppm and a quartet around 2.97 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the two carbons of the oxadiazole ring, typically in the range of 160-170 ppm, as seen in various 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov Signals for the ethyl group carbons would also be present at higher field strengths.

¹H NMR Data for Related 1,3,4-Oxadiazole Derivatives

| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|

| 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | -CH₃ | ~1.35 | Triplet | - |

¹³C NMR Data for Related 1,3,4-Oxadiazole Derivatives

| Compound | Carbon | Chemical Shift (δ ppm) |

|---|---|---|

| General 2,5-dialkyl-1,3,4-oxadiazoles | C2, C5 (Oxadiazole ring) | ~165.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of a 1,3,4-oxadiazole derivative typically shows characteristic absorption bands. These include a C=N stretching vibration around 1580-1640 cm⁻¹, and a C-O-C stretching vibration for the oxadiazole ring. mdpi.comacs.org The spectrum for this compound would also feature bands corresponding to the C-H stretching and bending vibrations of the ethyl group.

Characteristic IR Absorption Bands for 1,3,4-Oxadiazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=N (Oxadiazole ring) | 1582 - 1637 |

| C-O-C (Oxadiazole ring) | ~1060 - 1200 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For 1,3,4-oxadiazole derivatives, electron ionization mass spectrometry (EI-MS) typically reveals characteristic fragmentation pathways involving the cleavage of the heterocyclic ring and the substituents.

In the case of this compound, the molecular ion peak (M+) would be expected at m/z 112, corresponding to its molecular weight. Common fragmentation pathways for 2-alkyl substituted oxadiazoles (B1248032) may involve:

Alpha-cleavage: Cleavage of the bond between the ethyl group and the oxadiazole ring, leading to the loss of a methyl radical (•CH3) to form a stable cation.

Ring cleavage: The 1,3,4-oxadiazole ring can undergo cleavage at various points. A common fragmentation involves the cleavage of the N-N and C-O bonds. nih.gov For example, the fragmentation of 3,5-diphenyl-1,2,4-oxadiazole (B189376) has been shown to involve heterocyclic cleavage at the 1 to 5 and 3 to 4 bonds. researchgate.net

McLafferty rearrangement: If applicable, this rearrangement can occur in molecules with a gamma-hydrogen atom relative to a carbonyl or other unsaturated group.

A proposed fragmentation pattern for this compound is detailed in the table below. It is important to note that this is a theoretical representation based on general fragmentation mechanisms of similar structures.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Proposed Fragmentation Pathway |

| [C4H4N2O]+• | Molecular Ion | 112 | Ionization of this compound |

| [C3H3N2O]+ | 83 | Loss of an ethyl radical (•C2H5) | |

| [C2H3N2]+ | 55 | Cleavage of the oxadiazole ring | |

| [C2H5]+ | Ethyl cation | 29 | Cleavage of the C-C bond of the substituent |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the compound.

For 1,3,4-oxadiazole derivatives, the electronic spectra are characterized by absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are influenced by the nature of the substituents on the oxadiazole ring and the solvent used. nih.gov

Specific experimental UV-Vis data for this compound is not extensively reported. However, studies on related compounds provide valuable insights. For example, the UV-Vis spectrum of 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole in methanol (B129727) shows a λmax at 286 nm. nih.gov The presence of the conjugated p-nitrophenyl group significantly influences this absorption. For the simpler this compound, the absorption maximum is expected at a shorter wavelength. Theoretical studies on 1,3,4-oxadiazole and its simple derivatives suggest that the primary electronic transitions are of the π → π* type. ijrpr.com

The electronic transitions for a generic 2-alkyl-1,3,4-oxadiazole are summarized in the table below.

| Electronic Transition | Typical Wavelength Range (nm) | Description |

| π → π | 200-300 | Excitation of an electron from a π bonding orbital to a π antibonding orbital. This is typically a high-intensity absorption. |

| n → π | 250-350 | Excitation of a non-bonding electron (from oxygen or nitrogen) to a π antibonding orbital. This is generally a lower-intensity absorption. |

Structure-Activity Relationship (SAR) Studies based on Computational and Spectroscopic Data

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing new molecules with improved properties. By correlating the structural features of a molecule with its biological activity or physical properties, SAR provides a rational basis for molecular modification. Computational and spectroscopic data are integral to modern SAR studies.

For the 1,3,4-oxadiazole class of compounds, numerous SAR studies have been conducted to explore their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents. nih.govnih.govresearchgate.netnih.govresearchgate.net These studies often utilize computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, supported by spectroscopic characterization.

Key SAR insights for 1,3,4-oxadiazole derivatives include:

Influence of Substituents at the 2- and 5-positions: The nature of the substituents at the C2 and C5 positions of the oxadiazole ring is a critical determinant of biological activity. ijrpc.com A wide variety of alkyl and aryl groups have been investigated. For instance, in a series of antibacterial 1,2,4-oxadiazoles, hydrophobic substituents were generally well-tolerated. nih.gov

Role of Electronic Properties: Computational studies, such as Density Functional Theory (DFT), are used to calculate electronic properties like HOMO-LUMO energy gaps, dipole moments, and molecular electrostatic potential maps. mdpi.com These parameters help in understanding the reactivity and interaction of the molecules with biological targets. For example, a lower HOMO-LUMO gap can be associated with higher chemical reactivity.

Spectroscopic Data in SAR: Spectroscopic data, particularly from NMR and UV-Vis, provide experimental validation of the electronic and structural features predicted by computational models. Changes in chemical shifts in NMR or shifts in λmax in UV-Vis spectra upon substitution can be correlated with changes in biological activity.

A generalized SAR summary for 2,5-disubstituted 1,3,4-oxadiazoles is presented in the table below, based on findings from various studies on this class of compounds.

| Structural Modification | Observed Effect on Activity (General Trends) | Supporting Data |

| Introduction of bulky hydrophobic groups at C2/C5 | Can enhance antibacterial activity by improving membrane permeability. | QSAR studies correlating lipophilicity with activity. ijrpc.com |

| Introduction of electron-withdrawing groups | May influence binding to target enzymes or receptors. | Computational docking studies and spectroscopic analysis of electronic effects. mdpi.com |

| Introduction of hydrogen bond donors/acceptors | Can lead to specific interactions with biological targets, enhancing potency. | Molecular docking simulations and analysis of crystal structures. rsc.orgrsc.org |

In the context of this compound, the ethyl group at the C2 position provides a degree of lipophilicity. Modifications to this alkyl chain, such as increasing its length or introducing functional groups, would be expected to modulate its physicochemical properties and, consequently, its biological activity. Similarly, the introduction of various substituents at the C5 position would offer a diverse range of compounds for SAR exploration. Computational and spectroscopic analysis would be essential tools in guiding these molecular design efforts.

Applications of 1,3,4 Oxadiazoles in Advanced Chemical Research

Medicinal Chemistry and Drug Discovery

The 1,3,4-oxadiazole (B1194373) nucleus is a biologically significant scaffold that has become an important component in the design and development of new therapeutic agents. xisdxjxsu.asia Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. tandfonline.comtandfonline.com

The 1,3,4-oxadiazole ring is considered a critical pharmacophore in medicinal chemistry. tandfonline.comnih.gov A pharmacophore is an essential structural unit responsible for a molecule's biological activity. The oxadiazole ring serves as a rigid linker that can correctly orient various substituents to interact with biological targets. mdpi.com Its favorable characteristics, such as metabolic stability and the ability to participate in hydrogen bonding, make it a valuable component in the design of new drugs. tandfonline.com This moiety is a key binding element in numerous compounds with demonstrated anticancer potential. nih.gov

Derivatives of 1,3,4-oxadiazole exert their biological effects through various mechanisms at the molecular level. nih.gov A primary mode of action is the inhibition of key enzymes involved in disease progression. For instance, in cancer therapy, these compounds have been shown to inhibit enzymes such as histone deacetylases (HDACs), topoisomerase II, and thymidylate synthase. nih.gov By targeting these enzymes, 1,3,4-oxadiazole derivatives can interfere with critical cellular processes like DNA replication and cell division, leading to the inhibition of cancer cell growth. nih.govnih.gov Some derivatives also disrupt microtubule polymerization, a process essential for cell division, which is another important mechanism for their anticancer effects. nih.gov

The therapeutic versatility of 1,3,4-oxadiazole derivatives stems from their ability to interact with and modulate a wide range of specific molecular targets. Research has identified numerous enzymes and signaling pathways that are effectively inhibited or influenced by these compounds.

PPARγ (Peroxisome Proliferator-Activated Receptor gamma): Certain 1,3,4-oxadiazole derivatives have been investigated as modulators of PPARγ, a nuclear receptor involved in regulating glucose metabolism and fatty acid storage, making them potential candidates for anti-diabetic therapies.

α-glucosidase and α-amylase: These enzymes are key targets in the management of type 2 diabetes. 1,3,4-oxadiazole derivatives have been synthesized and shown to be potent inhibitors of both α-glucosidase and α-amylase, helping to control post-meal blood glucose levels. nih.govresearchgate.net

GSK-3β (Glycogen Synthase Kinase-3β): This enzyme is implicated in a variety of diseases, including Alzheimer's disease and cancer. Novel series of oxadiazole derivatives have been developed as potent and selective inhibitors of GSK-3β. nih.govresearchgate.netresearchgate.net

EGFR (Epidermal Growth Factor Receptor): The EGFR kinase is a well-known target in cancer therapy. Numerous studies have focused on designing 1,3,4-oxadiazole-based compounds as EGFR inhibitors, with some showing significant antiproliferative effects against cancer cells. mdpi.combenthamdirect.comnih.gov

HDAC6 (Histone Deacetylase 6): Selective inhibition of HDAC6 is a promising strategy for treating various cancers and neurodegenerative diseases. Difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives have emerged as a class of highly selective and potent HDAC6 inhibitors. mdpi.comnih.govnih.gov These compounds act as mechanism-based inhibitors, undergoing an enzyme-catalyzed ring-opening within the active site of HDAC6. mdpi.comnih.gov

Peptide Deformylase (PDF): As an essential bacterial enzyme, PDF is an attractive target for the development of new antibiotics. 1,3,4-oxadiazole derivatives have been explored for their ability to inhibit this enzyme.

MMP-9 (Matrix Metalloproteinase-9): MMP-9 plays a crucial role in cancer cell invasion and metastasis. Several 1,3,4-oxadiazole derivatives have been synthesized and identified as effective inhibitors of MMP-9, suggesting their potential in treating metastatic cancers. nih.govnih.govacs.org

TGF-β/Smad pathway: The transforming growth factor-beta (TGF-β) signaling pathway is involved in many cellular processes, and its dysregulation can contribute to diseases like cancer and fibrosis. Research into 1,3,4-oxadiazoles includes their potential to modulate this pathway.

Carbonic Anhydrase (CA): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. Benzenesulfonamide-linked 1,3,4-oxadiazole hybrids have been synthesized and shown to be effective inhibitors of several human carbonic anhydrase (hCA) isoforms. bohrium.comunipi.itresearchgate.net

| Molecular Target | Therapeutic Area | Finding | Reference |

|---|---|---|---|

| α-glucosidase / α-amylase | Diabetes | Derivatives show potent inhibitory activity against both enzymes. | nih.govresearchgate.net |

| GSK-3β | Alzheimer's Disease | Novel oxadiazole derivatives act as highly selective and potent inhibitors. | nih.govresearchgate.net |

| EGFR | Cancer | Naproxen-based 1,3,4-oxadiazole hybrids show significant EGFR kinase inhibition. | mdpi.comnih.gov |

| HDAC6 | Cancer, Neurodegeneration | Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based inhibitors. | mdpi.comnih.govnih.gov |

| MMP-9 | Cancer (Metastasis) | Certain derivatives are effective MMP-9 inhibitors with potential to treat lung adenocarcinoma and glioma. | nih.govnih.gov |

| Carbonic Anhydrase | Glaucoma, Cancer | Benzenesulfonamide-linked hybrids exhibit significant inhibitory power against various hCA isoforms. | bohrium.comunipi.it |

Agricultural Chemistry

The biological activity of 1,3,4-oxadiazole derivatives extends beyond medicine into the field of agricultural chemistry, where they are utilized as active ingredients in pesticides. mdpi.com

Herbicidal Properties: Certain 1,3,4-oxadiazole compounds have been shown to possess effective herbicidal activity, making them useful for weed control in agriculture. mdpi.com

Insecticidal Properties: A significant body of research has demonstrated the potent insecticidal activity of 1,3,4-oxadiazole derivatives against various agricultural pests. researchgate.net Studies have shown their effectiveness against insects like the cotton leafworm (Spodoptera littoralis) and multiple aphid species. nih.govacs.org Some novel steroidal 1,3,4-oxadiazole derivatives have been found to destroy mitochondria and nuclear membranes in insect midgut cells. acs.org

Fungicidal Properties: The 1,3,4-oxadiazole scaffold is present in many compounds with strong fungicidal activity. nih.govfrontiersin.orgresearchgate.net These derivatives have been successfully used to control fungal diseases in important crops like maize by inhibiting pathogens such as Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. frontiersin.org

Materials Science

In addition to their biological applications, 1,3,4-oxadiazole derivatives possess unique electronic and physical properties that make them valuable in materials science.

Conductive Systems and OLEDs: The electron-deficient nature of the 1,3,4-oxadiazole ring makes its derivatives suitable for use as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). Their thermal stability and ability to form stable amorphous films are advantageous for creating efficient and long-lasting electronic devices.

Laser Dyes, Scintillators, and Optical Brighteners: The conjugated structure of many 1,3,4-oxadiazole derivatives allows them to exhibit strong fluorescence, making them useful as laser dyes and scintillators (materials that emit light when exposed to ionizing radiation). They are also employed as optical brighteners in textiles and polymers.

Anti-Corrosion Agents: Derivatives of 1,3,4-oxadiazole have been developed as effective corrosion inhibitors for various metals and alloys. They can form a protective layer on the metal surface, preventing corrosive substances from causing degradation. researchgate.net

Chemical Synthesis Reagents and Synthons

The 1,3,4-oxadiazole ring, including in derivatives such as 2-Ethyl-1,3,4-oxadiazole, serves as a valuable synthon in advanced organic synthesis, primarily due to its ability to participate in cycloaddition reactions. spast.org While stable under many conditions, the oxadiazole core can be employed as a precursor to other complex molecular architectures, most notably through its function as a diene in inverse electron demand Diels-Alder reactions. nih.govnih.govukim.mk

Detailed research has established that 1,3,4-oxadiazoles can undergo a powerful tandem intramolecular [4+2]/[3+2] cycloaddition cascade. nih.govnih.gov This synthetic strategy utilizes the oxadiazole ring as a masked carbonyl ylide. The sequence is initiated by an inverse electron demand Diels-Alder reaction between the electron-deficient oxadiazole (acting as the diene) and a suitable dienophile. nih.govwikipedia.orgmasterorganicchemistry.com This initial cycloaddition is typically the rate-limiting step and results in a bicyclic intermediate that is unstable. nih.gov This intermediate readily loses a molecule of dinitrogen (N₂) in a retro-Diels-Alder reaction to generate a highly reactive carbonyl ylide 1,3-dipole. nih.govnih.gov

If a dipolarophile (such as a tethered alkene or indole) is present in the molecule, this transient carbonyl ylide intermediate is efficiently trapped in a subsequent intramolecular 1,3-dipolar cycloaddition. nih.govnih.gov This cascade reaction is a highly efficient method for constructing complex polycyclic systems from relatively simple oxadiazole precursors. The entire process forms multiple new carbon-carbon and carbon-oxygen bonds with a high degree of stereochemical control. nih.gov

The reactivity of the 1,3,4-oxadiazole ring in this cascade is influenced by the substituents at the C2 and C5 positions. nih.gov Electron-withdrawing groups on the oxadiazole ring are known to enhance the electron-deficient character of the diene system, thereby promoting the initial inverse electron demand [4+2] cycloaddition reaction. nih.gov While the ethyl group at the C2 position in this compound is not strongly electron-withdrawing, the fundamental reactivity of the oxadiazole core as a latent carbonyl ylide synthon remains its most significant application in synthetic chemistry.

The table below outlines the generalized steps of this tandem cycloaddition cascade, illustrating the transformation of a substituted 1,3,4-oxadiazole into a complex polycyclic product.

| Step | Reaction Type | Reactant/Intermediate | Transformation | Product/Intermediate |

| 1 | Inverse Electron Demand Diels-Alder [4+2] Cycloaddition | Substituted 1,3,4-Oxadiazole + Tethered Dienophile | The oxadiazole acts as a diene, reacting with the dienophile. | Unstable Bicyclic Adduct |

| 2 | Retro-Diels-Alder | Unstable Bicyclic Adduct | Spontaneous extrusion of a stable dinitrogen (N₂) molecule. | Carbonyl Ylide (1,3-Dipole) |

| 3 | 1,3-Dipolar Cycloaddition [3+2] | Carbonyl Ylide + Tethered Dipolarophile | The dipole is trapped by an intramolecular reaction. | Fused Polycyclic Heterocycle |

Future Directions and Emerging Research Areas

Exploration of New Synthetic Methodologies

The development of efficient, scalable, and environmentally benign synthetic methods is crucial for advancing 1,3,4-oxadiazole (B1194373) research. Traditional methods often rely on harsh dehydrating agents like phosphorus oxychloride or thionyl chloride. nih.govnih.gov Modern research is focused on overcoming these limitations through novel catalytic and reaction-accelerating techniques.

Key emerging methodologies include:

Oxidative Cyclization: This approach frequently utilizes N-acylhydrazones as precursors, which undergo cyclization in the presence of various oxidizing agents. mdpi.com Noteworthy methods involve the use of copper catalysts for the C-H functionalization of imines, providing a direct route to both symmetrical and unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles. nih.govjchemrev.comorganic-chemistry.org

Catalyst-Driven Reactions: Researchers are exploring a range of catalysts to improve efficiency and yield. This includes the use of ionic liquids, ceric ammonium (B1175870) nitrate (B79036) (CAN), and copper(II) oxide nanoparticles. organic-chemistry.orgresearchgate.net

Energy-Enhanced Synthesis: Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful tools for accelerating reaction times and increasing yields, often under solvent-free conditions. jchemrev.commdpi.comopenmedicinalchemistryjournal.com

Green Chemistry Approaches: Environmentally friendly methods are gaining traction, such as mechanochemical synthesis, which avoids bulk solvents, and photocatalytic reactions that proceed under mild, visible-light conditions. nih.govorganic-chemistry.org

Table 1: Comparison of Modern Synthetic Methodologies for 1,3,4-Oxadiazoles

| Methodology | Key Reagents/Conditions | Advantages | Typical Yields |

|---|---|---|---|

| Copper-Catalyzed C-H Functionalization | Cu(OTf)₂, Air Atmosphere | Practical for symmetrical & unsymmetrical derivatives; moisture tolerant. organic-chemistry.org | Good to Excellent |

| Microwave-Assisted Synthesis | HMPA (solvent), Microwave Irradiation | Rapid reaction times; no need for acid catalyst or dehydrating agent. jchemrev.com | 70-90% openmedicinalchemistryjournal.com |

| Photocatalytic Cyclization | Eosin-Y, Visible Light, CBr₄ | Rapid, unique, and high-yielding method for 2-amino derivatives. nih.gov | Up to 94% nih.gov |

| Mechanochemical Synthesis | Triphenylphosphine, Trichloroisocyanuric Acid | Environmentally benign; solvent-free; rapid (minutes). organic-chemistry.org | Very Good |

| Direct Cyclization | Carboxylic Acids, Acylhydrazides | Workable and efficient approach under mild conditions. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com | 70-93% openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |

Advanced Mechanistic Investigations

A deeper understanding of reaction mechanisms is essential for optimizing existing synthetic routes and designing new ones. Advanced computational and experimental techniques are being employed to elucidate the intricate pathways of 1,3,4-oxadiazole formation and their interactions with biological targets.

Computational studies, particularly Density Functional Theory (DFT), are providing valuable insights into the stability and reactivity of oxadiazole derivatives and the transition states involved in their synthesis. nih.gov These theoretical models help in predicting reaction outcomes and understanding the role of catalysts and reagents at a molecular level.

In the context of medicinal chemistry, mechanistic studies focus on how these compounds exert their biological effects. For example, research on 1,3,4-oxadiazole-based anticancer agents has identified various mechanisms of action, including the inhibition of crucial enzymes like histone deacetylases (HDAC), thymidylate synthase, and topoisomerase II. bohrium.comnih.gov Molecular docking simulations are frequently used to visualize and analyze the interactions between oxadiazole derivatives and the active sites of these protein targets, guiding further structural modifications. nih.govresearchgate.net

Rational Design of Derivatives with Tailored Activities

The rational design of novel 1,3,4-oxadiazole derivatives with specific, enhanced biological activities is a major focus of current research. This process relies heavily on understanding the Structure-Activity Relationship (SAR), which links the chemical structure of a molecule to its biological effect. bohrium.com

Key SAR insights for 1,3,4-oxadiazole derivatives include:

Influence of Substituents: The nature and position of substituent groups on aryl rings attached to the oxadiazole core are critical. For instance, in the development of antibacterials, hydrophobic and halogen substituents have been shown to be well-tolerated and can enhance activity. nih.gov For antidiabetic agents, compounds with ortho- and para-hydroxyl groups have demonstrated higher activity than those with nitro or chloro groups. tandfonline.com

Bioisosterism: The 1,3,4-oxadiazole ring itself is a valuable pharmacophore. researchgate.net It can act as a bioisosteric replacement for amide or ester functionalities, a strategy used to improve metabolic stability and other pharmacokinetic properties of a drug candidate. bohrium.comnih.gov

Hybrid Molecules: A common design strategy involves creating hybrid molecules that combine the 1,3,4-oxadiazole core with other known pharmacologically active scaffolds, such as benzothiazole (B30560) or quinoline, to create synergistic or enhanced effects. researchgate.netmdpi.com

Table 2: Structure-Activity Relationship (SAR) Highlights for 1,3,4-Oxadiazole Derivatives

| Therapeutic Area | Favorable Structural Features | Biological Target (Example) |

|---|---|---|

| Anticancer | Thioether linkages; specific amino acid conjugates. bohrium.comnih.gov | Thymidylate Synthase, HDAC-8 nih.gov |

| Antibacterial | 4-chloropyrazole or 5-indole substitutions; hydrophobic/halogen groups. nih.gov | Penicillin-Binding Proteins (PBPs) nih.gov |

| Anti-inflammatory | 3,4-dimethoxyphenyl or 4-chlorophenyl substitutions. mdpi.com | Not specified |

| Antifungal | Nitro-substituents on attached aryl rings. mdpi.com | Lanosterol-14α-demethylase mdpi.com |

Application in Novel Therapeutic Areas

While 1,3,4-oxadiazoles are well-established as anticancer and antimicrobial agents, ongoing research is continually expanding their therapeutic applications into new domains. The structural versatility of the oxadiazole ring allows it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery. openmedicinalchemistryjournal.com

Emerging therapeutic applications include:

Antiviral Agents: The clinically approved HIV integrase inhibitor, Raltegravir, contains a 1,3,4-oxadiazole ring, highlighting the potential of this scaffold in antiviral drug design. nih.govmdpi.com

Antitubercular Agents: Numerous studies have shown that 1,3,4-oxadiazole derivatives exhibit potent activity against Mycobacterium tuberculosis, offering hope for new treatments for tuberculosis. openmedicinalchemistryjournal.commdpi.com

Antiprotozoal Drugs: Derivatives have demonstrated significant activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease. tandfonline.com

Enzyme Inhibition: Beyond cancer, oxadiazole derivatives are being investigated as inhibitors for a range of other enzymes, including monoamine oxidase, which is relevant for neurological disorders. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Oxadiazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of organic chemistry and drug discovery, including research on 1,3,4-oxadiazoles. ijsetpub.comsciepub.com These computational tools can analyze vast datasets to identify patterns and make predictions with unprecedented speed and accuracy.

The impact of AI and ML in oxadiazole research includes:

Predictive Synthesis: AI models can predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even design novel synthetic pathways, accelerating the discovery of new synthetic methodologies. ijsetpub.com

Accelerated Drug Discovery: AI-driven platforms can perform virtual screening of millions of compounds to identify promising oxadiazole-based drug candidates. sciepub.com Generative models can design entirely new molecules (de novo drug design) with desired properties. sciepub.com

Property Prediction: ML algorithms are used to develop Quantitative Structure-Activity Relationship (QSAR) models that correlate the chemical structure of oxadiazole derivatives with their biological activity. nih.govresearchgate.net These models can also predict crucial ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, helping to prioritize compounds with favorable drug-like profiles early in the discovery process. nih.govmdpi.com

By leveraging AI and ML, researchers can significantly shorten the timeline for drug development, reduce costs, and increase the probability of success in bringing new 1,3,4-oxadiazole-based therapies to the clinic.

常见问题

Basic: What are the standard synthetic protocols for preparing 2-Ethyl-1,3,4-oxadiazole derivatives?

Methodological Answer:

- Cyclization Reactions : Refluxing hydrazide derivatives with dehydrating agents (e.g., POCl₃, H₂SO₄) to form the oxadiazole ring. Ethyl-substituted derivatives often require controlled temperature (80–120°C) and inert atmospheres to prevent side reactions .

- Fe(III)/TEMPO-Mediated Synthesis : Sequential N-acylation and dehydrative cyclization of ethyl carbazate with acylating agents, followed by Fe(III)/TEMPO catalysis for regioselective substitution at the 2-ethyl position .

- Crystallization : Post-synthesis purification via recrystallization in ethanol-water mixtures (65–70% yield) to isolate pure compounds .

Basic: How should this compound be handled safely in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods for synthesis and purification steps due to potential volatile byproducts (e.g., HCl gas during cyclization) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact, as oxadiazoles may cause irritation .

- Storage : Store in airtight containers under nitrogen to prevent moisture absorption and degradation .

Advanced: How can computational methods optimize the electronic properties of this compound for optoelectronic applications?

Methodological Answer:

- DFT/TD-DFT Studies : Calculate HOMO-LUMO gaps, dipole moments, and excitation energies using Gaussian09 with B3LYP/6-31G(d) basis sets. For example, substituents like phenyl groups lower LUMO energy by ~0.5 eV, enhancing electron transport .

- NLO Property Prediction : Evaluate hyperpolarizability (β) via solvent-dependent polarizable continuum models (PCM) to identify candidates for nonlinear optical materials .

- Validation : Cross-reference computational results with UV-Vis and fluorescence spectroscopy data to confirm predicted absorption/emission bands .

Advanced: What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Dose-Response Analysis : Perform MIC/MBC assays across bacterial strains (e.g., S. aureus, E. coli) with varying concentrations (0.1–100 µg/mL) to differentiate bacteriostatic vs. bactericidal effects .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups at the 5-position enhance antibacterial potency by 2–4×) .

- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., Src kinase for anticancer activity). Validate with in vitro kinase inhibition assays .

Advanced: How can isomerism in 1,3,4-oxadiazole derivatives impact their reactivity and applications?

Methodological Answer:

- Isomer Identification : Use X-ray crystallography (e.g., CCDC 1947274) to confirm regiochemistry. Torsion angles >5° indicate non-planar ring structures, affecting conjugation .

- Reactivity Screening : Compare isomer stability via thermal gravimetric analysis (TGA). 2-Ethyl derivatives show higher thermal stability (decomposition >250°C) than 5-ethyl analogs .

- Catalytic Effects : Test isomer-specific catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(PPh₃)₄. 1,3,4-Oxadiazoles with ethyl groups exhibit higher turnover numbers due to steric effects .

Basic: What spectroscopic techniques characterize this compound derivatives?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃, 400 MHz) identifies ethyl protons as triplets at δ 1.2–1.4 ppm (CH₂) and quartets at δ 2.5–2.7 ppm (CH₃). ¹³C NMR confirms ring carbons at 160–170 ppm .

- IR : Stretching vibrations at 1610–1650 cm⁻¹ (C=N) and 1240–1280 cm⁻¹ (C-O-C) validate ring formation .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks with fragmentation patterns confirming ethyl group loss .

Advanced: How do this compound derivatives induce apoptosis in cancer cells?

Methodological Answer:

- Flow Cytometry : Treat MCF-7 cells with IC₅₀ doses (e.g., 15 µM) and stain with Annexin V/PI to quantify apoptosis (30–50% increase vs. controls) .

- Western Blotting : Measure caspase-3/9 activation and Bcl-2 suppression. Ethyl-substituted oxadiazoles downregulate Bcl-2 by 60% in 24 hours .

- ROS Detection : Use DCFH-DA probes to confirm ROS generation (2–3× baseline), linking oxidative stress to mitochondrial apoptosis pathways .

Basic: What solvents are compatible with this compound in synthetic workflows?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.